molecular formula C18H20N4O4 B14936539 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide

Cat. No.: B14936539
M. Wt: 356.4 g/mol
InChI Key: KDTYBGKPZZSWPC-UHFFFAOYSA-N
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Description

N-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodiazepine core, which is known for its pharmacological activities, linked to an isoxazole moiety, adding to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazepine core, followed by the introduction of the isoxazole group through a series of condensation and cyclization reactions. Common reagents used in these steps include various amines, carboxylic acids, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The reaction conditions are meticulously controlled to prevent side reactions and ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interaction with biological molecules makes it useful in biochemical assays and studies.

    Medicine: Due to its benzodiazepine core, it has potential therapeutic applications, particularly in the development of new drugs for neurological disorders.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets. The benzodiazepine core is known to bind to GABA receptors in the brain, enhancing the inhibitory effects of GABA and producing sedative and anxiolytic effects. The isoxazole moiety may interact with other molecular pathways, contributing to the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative effects.

    Isoxazole derivatives: Compounds with similar structural features but different pharmacological activities.

Uniqueness

N-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]-3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANAMIDE is unique due to its combination of a benzodiazepine core and an isoxazole moiety, which imparts distinct chemical and pharmacological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H20N4O4

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide

InChI

InChI=1S/C18H20N4O4/c1-10-13(11(2)26-22-10)9-19-16(23)8-7-15-18(25)20-14-6-4-3-5-12(14)17(24)21-15/h3-6,15H,7-9H2,1-2H3,(H,19,23)(H,20,25)(H,21,24)

InChI Key

KDTYBGKPZZSWPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CNC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

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